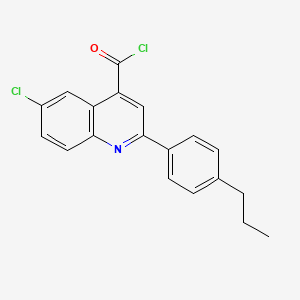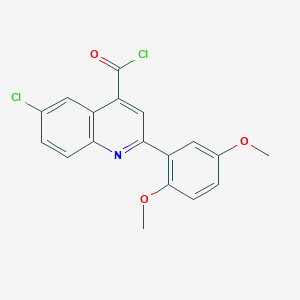![molecular formula C15H13ClO2 B1420685 4-[(3-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-97-4](/img/structure/B1420685.png)
4-[(3-Methylbenzyl)oxy]benzoyl chloride
Descripción general
Descripción
“4-[(3-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.72 . It is also known as "3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride" .
Molecular Structure Analysis
The InChI code for “4-[(3-Methylbenzyl)oxy]benzoyl chloride” is 1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 .Physical And Chemical Properties Analysis
“4-[(3-Methylbenzyl)oxy]benzoyl chloride” has a molecular weight of 260.72 . The storage temperature is 28°C .Aplicaciones Científicas De Investigación
Synthesis Techniques and Crystal Structures
- The compound N-p-Methylbenzyl benzamide 4, which involves a structural component similar to 4-[(3-Methylbenzyl)oxy]benzoyl chloride, was synthesized using a solid-phase synthesis technique. This study provides insights into the methods of synthesis and crystal structures of related compounds (Luo & Huang, 2004).
Application in Cellulose Derivatives
- Research involving the synthesis of cellulose benzoates using ionic liquids explored the use of benzoyl chlorides, including 4-[(3-Methylbenzyl)oxy]benzoyl chloride, for the acylation of cellulose. This approach has implications for the modification of cellulose in various applications (Zhang et al., 2009).
Chemical Reactivity and Synthesis
- A study on the methanolysis and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides provides insight into the chemical reactivity and potential synthetic applications of compounds structurally similar to 4-[(3-Methylbenzyl)oxy]benzoyl chloride (Jorge et al., 1981).
Development of Supramolecular Extenders
- In a study focused on polyurethane elastomers, a dual-functional building intermediate similar to 4-[(3-Methylbenzyl)oxy]benzoyl chloride was used in the synthesis of supramolecular extenders. This research illustrates the compound's potential utility in materials science (Kuo et al., 2012).
Characterization and Thermal Properties
- Research into the synthesis and characterization of various substituted ammonium chlorides, including compounds structurally related to 4-[(3-Methylbenzyl)oxy]benzoyl chloride, sheds light on their thermal properties and potential applications in fields like catalysis and electrolytes (Busi et al., 2006).
Reactivity and Mutagenicity Studies
- A study examining the reactivity and mutagenicity of benzyl chloride derivatives, including p-methylbenzyl chloride, offers insights into the biological and chemical interactions of related compounds (Hemminki, Falck, & Linnainmaa, 1983).
Propiedades
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAAADMJADFUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)

